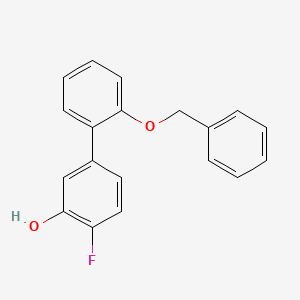

5-(2-Benzyloxyphenyl)-2-fluorophenol

Description

2-(Benzyloxy)-5-fluorophenol (CAS: 1881321-23-8) is a fluorinated aromatic compound with the molecular formula C₁₃H₁₁FO₂ and a molar mass of 218.22 g/mol. Its structure comprises a phenol ring substituted with a fluorine atom at position 5 and a benzyloxy group (-OCH₂C₆H₅) at position 2 (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The benzyloxy group serves as a protective moiety for hydroxyl functionalities, enabling selective reactions under controlled conditions.

Propriétés

IUPAC Name |

2-fluoro-5-(2-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO2/c20-17-11-10-15(12-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQMSULMLCRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684571 | |

| Record name | 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-89-5 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4-fluoro-2′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-2-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorophenol and 2-benzyloxybenzyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The 2-fluorophenol is reacted with 2-benzyloxybenzyl bromide under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Benzyloxyphenyl)-2-fluorophenol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform heating and mixing.

Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Benzyloxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the fluorine atom, forming a hydroxy derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Applications De Recherche Scientifique

5-(2-Benzyloxyphenyl)-2-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-(2-Benzyloxyphenyl)-2-fluorophenol involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-(benzyloxy)-5-fluorophenol, a comparative analysis with analogous fluorophenol derivatives is provided below. Key parameters include molecular weight, substituent positions, and documented applications.

Table 1: Structural and Functional Comparison of Fluorophenol Derivatives

Key Insights:

Substituent Effects on Reactivity and Solubility The benzyloxy group in 2-(benzyloxy)-5-fluorophenol enhances solubility in non-polar solvents compared to halogenated analogs like 5-bromo-2-fluorophenol. Biphenyl derivatives (e.g., 4-(2-fluorophenyl)-2-fluorophenol) exhibit planar geometries conducive to π-π stacking, making them valuable in materials science.

Bioactivity and Stability The difluorinated analog (2-(benzyloxy)-4,5-difluorophenyl)methanol demonstrates improved metabolic stability over mono-fluorinated compounds due to reduced electron density, a trait leveraged in agrochemical design. Halogenated derivatives (e.g., bromo-fluorophenols) are prone to nucleophilic substitution, limiting their utility in high-pH environments.

Synthetic Utility Benzyloxy-protected fluorophenols are preferred in multi-step syntheses for their orthogonal protection strategies, whereas methanol-substituted derivatives (e.g., ) require careful handling to avoid oxidation.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: 2-(Benzyloxy)-5-fluorophenol is a precursor in kinase inhibitor synthesis, where fluorine’s electron-withdrawing effects modulate target binding.

- Environmental Testing: Fluorophenol derivatives like 2-fluorophenol face recovery challenges in analytical methods due to volatility and degradation, as noted in PFAS testing protocols.

- Agrochemical Potential: Difluorinated benzyloxy derivatives (e.g., ) are under investigation for herbicidal activity, mirroring trends in patented naphthyridine-based herbicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.